1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDIXICMUJTETF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can be synthesized through various methods. One common approach involves the condensation of 1-benzofuran-2-carbaldehyde with dimethylamine and an appropriate enone precursor under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Benzofuran vs. Benzoimidazole
- Compound 1: (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one (C₁₂H₁₃N₃O) replaces benzofuran with a benzoimidazole ring.
- Impact : Benzoimidazole derivatives are widely studied as bioactive scaffolds due to their ability to mimic purine bases, suggesting divergent pharmacological applications compared to benzofuran analogs .
Benzofuran vs. Benzothiophene
- Compound 2: (E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (C₁₃H₁₃NOS, MW 231.31 g/mol) substitutes benzofuran’s oxygen with sulfur.
Benzofuran vs. Indole
- Compound 3: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (C₁₃H₁₄N₂O) features an indole ring, a common pharmacophore in drug discovery. The indole NH group enables hydrogen bonding, making this compound a key intermediate in anticancer agents like osimertinib .
Substituent Variations on the Aromatic Ring
Chlorophenyl Substituent
- Compound 4: 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (C₁₇H₁₁ClO₂) replaces dimethylamino with a 4-chlorophenyl group. The electron-withdrawing Cl atom reduces electron density on the enaminone system, altering reactivity and crystal packing (triclinic, P21/c space group) .
Hydroxyphenyl Substituent
- Compound 5: 1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (C₁₁H₁₂BrNO₂) introduces bromine and hydroxyl groups. The OH group facilitates hydrogen bonding, influencing supramolecular assembly and solubility .
Functional Group Modifications
Nitro and Trifluoromethyl Groups
- Compound 6: (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (C₁₈H₁₅F₃NO) incorporates a trifluoromethyl group, enhancing metabolic stability and hydrophobicity. Such modifications are critical for optimizing pharmacokinetic profiles .
Key Research Findings
- Synthetic Optimization : The indole derivative (Compound 3) was synthesized with 62% yield and high purity via a three-step process, highlighting scalable methodologies for drug development .
- Crystal Engineering : The chlorophenyl analog (Compound 4) crystallizes in a triclinic system (a = 15.9034 Å, b = 14.1393 Å), with packing influenced by Cl···π interactions .
- Photophysical Properties: Chalcone analogs with dimethylamino groups exhibit solvatochromism, making them candidates for optical materials .
Biological Activity
1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one, with the CAS number 112677-18-6, is a synthetic compound belonging to the benzofuran class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
- Molecular Formula : C₁₃H₁₃N₁O₂
- Molar Mass : 215.25 g/mol
- Structure : The compound features a benzofuran moiety linked to a prop-2-en-1-one structure, with a dimethylamino group enhancing its biological profile.
Biological Activity Overview
Research indicates that 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one exhibits significant biological activities:
Anticancer Properties
Studies have demonstrated that this compound possesses notable anticancer effects against various cancer cell lines. For instance, it has shown inhibitory activity against hepatocellular carcinoma and cervical cancer cell lines through dual inhibition of PI3K and VEGFR-2 pathways . The following table summarizes key findings from recent studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HePG2 (Hepatocellular Carcinoma) | 0.5 | PI3K and VEGFR-2 inhibition |
| HeLa (Cervical Cancer) | 0.8 | Induction of apoptosis via G1/S phase arrest |
| MCF-7 (Breast Cancer) | 1.0 | Cell cycle disruption and apoptosis induction |
| PC3 (Prostate Cancer) | 1.5 | Inhibition of cell proliferation |
The compound's mechanism involves interaction with specific molecular targets, enhancing its bioavailability due to the presence of the dimethylamino group, which facilitates cellular uptake .
Antimicrobial Activity
In addition to its anticancer properties, 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one has been evaluated for antimicrobial activity. Preliminary assays indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of benzofuran compounds, including 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one. A notable study involved synthesizing this compound and assessing its biological activity through various assays:
Study Highlights:
- Synthesis Method : The compound was synthesized via the condensation of 1-benzofuran-2-carbaldehyde with dimethylamine under basic conditions.
- Biological Assays : The synthesized compound was subjected to MTT assays to evaluate cytotoxicity against different cancer cell lines.
- Results : The compound exhibited significant cytotoxicity, with IC50 values indicating strong potential as an anticancer agent.
The action mechanism of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one is primarily attributed to its ability to modulate enzyme activity involved in critical signaling pathways such as PI3K/AKT/mTOR and VEGF signaling pathways. This modulation leads to:
- Cell Cycle Arrest : Induction of G1/S phase arrest in cancer cells.
- Apoptosis Induction : Increased apoptosis rates observed in treated cell lines .
Comparative Analysis
When compared to other benzofuran derivatives, such as 1-(1-Benzofuran-2-yl)ethanone and 1-(1-Benzofuran-2-yl)-3-(methylamino)prop-2-en-1-one, the presence of the dimethylamino group in this compound is pivotal for its enhanced biological activity. The following table outlines a comparison:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one | Dimethylamino group enhances uptake | Strong anticancer and antimicrobial activity |
| 1-(1-Benzofuran-2-yl)ethanone | Lacks dimethylamino group | Limited biological activity |
| 1-(1-Benzofuran-2-yl)-3-(methylamino)prop-2-en-1-one | Methylamino group present | Moderate anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
